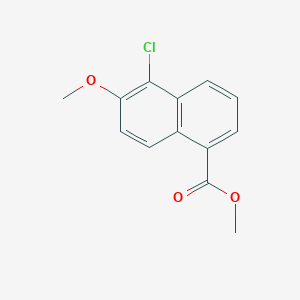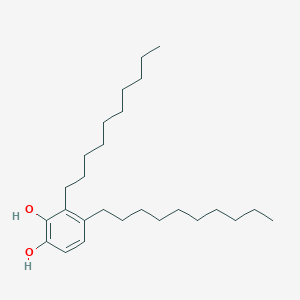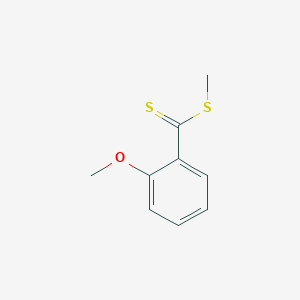
S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate: is an organic compound characterized by a benzene ring substituted with three methyl groups and a sulfonothioate group attached to a pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate typically involves the sulfonation of 2,4,6-trimethylbenzene followed by the introduction of the pentylthio group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using specialized reactors to maintain the necessary reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate can undergo various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate involves its interaction with molecular targets through its sulfonothioate group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2,4,6-Trimethylbenzenesulfonic acid: Similar structure but lacks the pentylthio group.
S-Butyl 2,4,6-trimethylbenzene-1-sulfonothioate: Similar structure with a butyl chain instead of a pentyl chain.
S-Hexyl 2,4,6-trimethylbenzene-1-sulfonothioate: Similar structure with a hexyl chain instead of a pentyl chain.
Uniqueness: S-Pentyl 2,4,6-trimethylbenzene-1-sulfonothioate is unique due to its specific combination of a pentyl chain and a sulfonothioate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Eigenschaften
| 111708-96-4 | |
Molekularformel |
C14H22O2S2 |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-pentylsulfanylsulfonylbenzene |
InChI |
InChI=1S/C14H22O2S2/c1-5-6-7-8-17-18(15,16)14-12(3)9-11(2)10-13(14)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
NIWVQMJNCYSZMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)







